(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol
CAS No.: 18712-39-5
Cat. No.: VC21021800
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18712-39-5 |
|---|---|
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | (1,3,5-trimethylpyrazol-4-yl)methanol |
| Standard InChI | InChI=1S/C7H12N2O/c1-5-7(4-10)6(2)9(3)8-5/h10H,4H2,1-3H3 |
| Standard InChI Key | CIZQKYSGJAQKTI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C)C)CO |
| Canonical SMILES | CC1=C(C(=NN1C)C)CO |
Introduction
(1,3,5-trimethyl-1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol . It belongs to the pyrazole family of compounds, which are known for their diverse pharmacological properties and applications in organic synthesis.
Synthesis Methods
While specific synthesis methods for (1,3,5-trimethyl-1H-pyrazol-4-ylyl)methanol are not detailed in available literature sources reviewed here, pyrazole derivatives generally can be synthesized through reactions involving hydrazine hydrate with appropriate carbonyl compounds or by alkylation reactions on existing pyrazoles .
For instance, related compounds like 3,5-dimethylpyrazole can be synthesized by coupling pentane-2,4-dione with hydrazine hydrate in methanol at temperatures between 25–35 °C . The synthesis of more complex derivatives often involves further modifications such as sulfonation or alkylation steps.
Biological Activity and Applications
Research into similar pyrazole-based compounds indicates that they could exhibit antiproliferative effects against various cell lines when modified appropriately (e.g., sulfonamide derivatives) .
Research Findings and Future Directions
Given the broad interest in pyazole chemistry due to its pharmacological potential:
Key Points:
-
Pyazole derivatives show promise as therapeutic agents.
-
Further research is needed on specific biological activities of (1,3,5-trimethylpyra-zolylyl)methanol, including its potential antiproliferative effects.
-
Synthesis methods could be optimized using modern catalytic techniques.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume